2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Potential as Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor
Research indicates that certain derivatives of 1,2,3,4-tetrahydroisoquinoline, similar to 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, are potent inhibitors of PNMT. These derivatives have been found to possess high PNMT inhibitory potency and selectivity. The compounds are also predicted to penetrate the blood-brain barrier, making them relevant for neurological studies (Grunewald, Romero, & Criscione, 2005).
Synthesis Methods and Chemical Transformations
Studies have developed new methods for synthesizing 3-arylsulfonylquinoline derivatives, which are structurally related to 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine. These methods, such as the tert-butyl hydroperoxide mediated cycloaddition, provide efficient routes for forming complex chemical structures, which are significant in pharmaceutical drug development (Zhang et al., 2016).
Application in Anticancer Research
Derivatives of 1,2,3,4-tetrahydroisoquinoline, including compounds structurally related to 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, have been studied as potential anticancer agents. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating their potential use in cancer research and treatment (Redda, Gangapuram, & Ardley, 2010).
Role in Organic Synthesis
The chemical structure of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is closely related to that of 1,2,3,4-tetrahydroisoquinoline, which is utilized in various organic synthesis reactions. These include redox-neutral annulations and dual C-H bond functionalization, highlighting the compound's significance in the development of new synthetic methodologies (Zhu & Seidel, 2017).
Development of Specific Bradycardic Agents
Research on 1,2,3,4-tetrahydroisoquinoline derivatives, similar to the structure of 2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, has led to the synthesis of compounds with potential as specific bradycardic agents. These compounds have shown significant activity in reducing heart rate without adversely affecting blood pressure (Kakefuda et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-7-17(15,16)14-6-5-10-3-4-12(13)8-11(10)9-14/h3-4,8H,2,5-7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRDKCYVZWFCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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